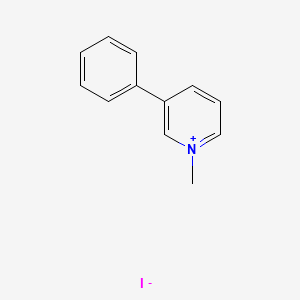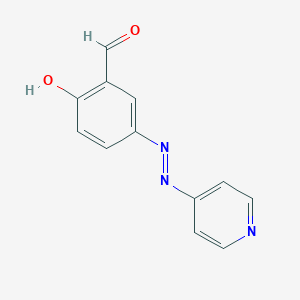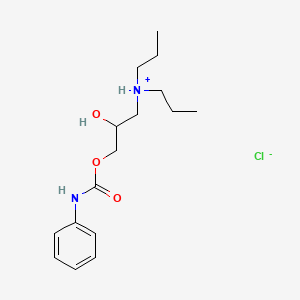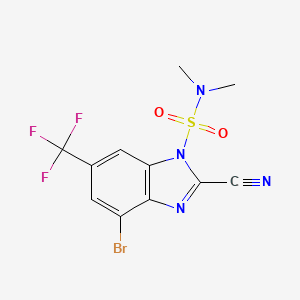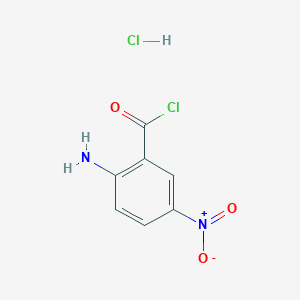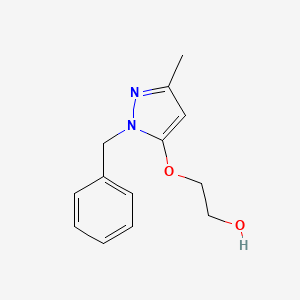
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a benzyl group, a methyl group, and a pyrazole ring attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- typically involves the reaction of 1-benzyl-3-methyl-5-pyrazole with ethylene oxide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of benzyl ethane.
Substitution: Formation of benzyl halides.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-: can be compared with other benzyl-substituted pyrazoles and ethanol derivatives.
Benzyl alcohol: Similar in structure but lacks the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazole: Similar pyrazole structure but lacks the ethanol group.
Uniqueness
The uniqueness of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5372-22-5 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-(2-benzyl-5-methylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C13H16N2O2/c1-11-9-13(17-8-7-16)15(14-11)10-12-5-3-2-4-6-12/h2-6,9,16H,7-8,10H2,1H3 |
InChI-Schlüssel |
LCSOYHAUBXUTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)OCCO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)

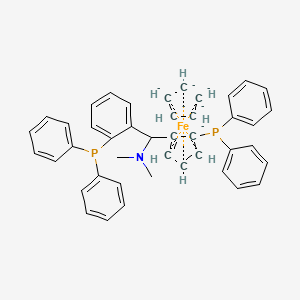
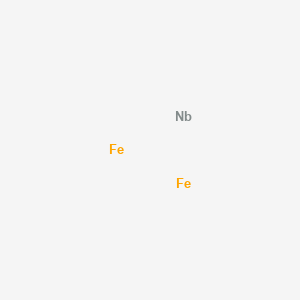



![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
